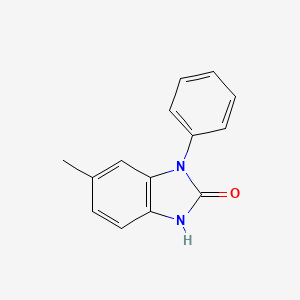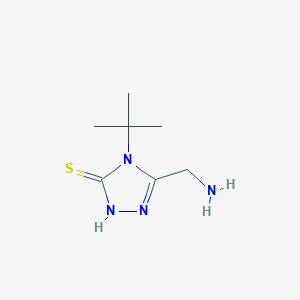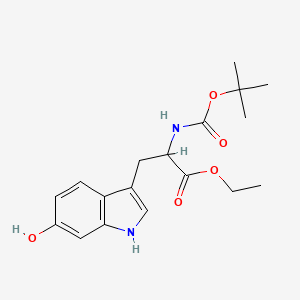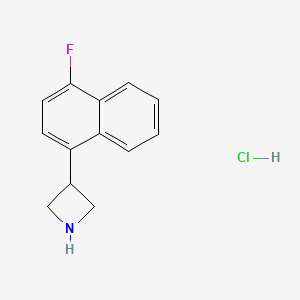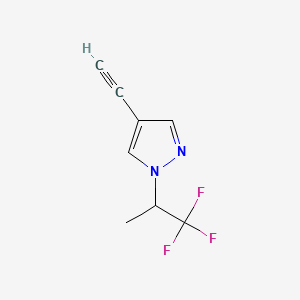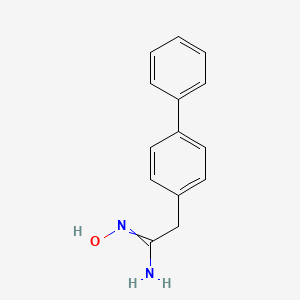
4-(2-Naphthyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Naphthyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-naphthyl azide with terminal alkynes under copper(I) catalysis to form the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Naphthyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the triazole ring or the naphthyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced triazole derivatives
Substitution: Halogenated, nitrated, or alkylated naphthyl-triazole derivatives
Applications De Recherche Scientifique
4-(2-Naphthyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 4-(2-Naphthyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity. The naphthyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.
Comparaison Avec Des Composés Similaires
4-(2-Naphthyl)-1H-1,2,3-triazole can be compared with other triazole derivatives and naphthyl-containing compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both the triazole ring and the naphthyl group, which confer distinct electronic and steric properties
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
4-naphthalen-2-yl-2H-triazole |
InChI |
InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-13-15-14-12/h1-8H,(H,13,14,15) |
Clé InChI |
PDROOAHEPLEAFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)
![Dibenzo[b,d]furan-4,6-diamine](/img/structure/B13704890.png)


